3-Amino-1-phenylpropan-1-ol hydrochloride
Overview
Description
3-Amino-1-phenylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-1-phenylpropan-1-ol hydrochloride can be synthesized through several methods. One common method involves the reduction of 3-nitro-1-phenylpropan-1-ol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction reactions followed by purification processes such as recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Amino-1-phenylpropan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.
Ephedrine: A compound with similar structure and pharmacological properties, used as a bronchodilator and decongestant.
Pseudoephedrine: Another sympathomimetic agent used in the treatment of nasal congestion.
Uniqueness
3-Amino-1-phenylpropan-1-ol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its applications in scientific research and potential pharmaceutical uses further highlight its importance .
Biological Activity
3-Amino-1-phenylpropan-1-ol hydrochloride (CAS No. 7505-01-3) is a chiral amine compound with significant implications in pharmaceutical research and organic synthesis. Its unique chemical structure allows it to exhibit various biological activities, particularly as a neurotransmitter modulator. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₁₃ClN₂O. It appears as a white to off-white crystalline powder that is soluble in water. The compound's stereochemistry is critical, with the (S)-enantiomer being the most bioactive form, influencing its interactions within biological systems.
Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation suggests potential applications in treating mood disorders and other neurological conditions.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of compounds structurally related to this compound. For instance, certain derivatives have demonstrated significant activity against cancer cell lines, such as MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM . These findings indicate that modifications to the compound's structure can enhance its biological efficacy.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound acts as a substrate for various enzymes, leading to the formation of metabolites that may have therapeutic effects.
- Receptor Binding : It has been shown to interact with specific receptors, modulating their activity and influencing biochemical pathways.
- Structural Modifications : Quantitative structure–activity relationship (QSAR) models indicate that alterations in the compound’s structure can significantly impact its pharmacological properties.
Synthesis Methods
Several synthetic routes exist for producing this compound:
- Reduction of Nitro Compounds : One common method involves reducing 3-nitro-1-phenylpropan-1-ol using hydrogen in the presence of palladium on carbon, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Synthesis Method | Description |
---|---|
Reduction | Reducing 3-nitro derivative using hydrogen and palladium catalyst |
Purification | Recrystallization for obtaining pure compound |
Comparison with Similar Compounds
This compound shares structural similarities with several other compounds, each presenting unique properties:
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which significantly influence its biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds. For example:
Study on Antiproliferative Activity
A study focused on various derivatives related to this compound demonstrated that certain analogs exhibited potent antiproliferative effects against MCF-7 cells, emphasizing the importance of structural modifications for enhancing efficacy .
Interaction Studies
Research utilizing techniques such as surface plasmon resonance (SPR) has assessed the binding affinities of this compound with various receptors and enzymes, providing insights into its pharmacokinetics and pharmacodynamics.
Properties
IUPAC Name |
3-amino-1-phenylpropan-1-ol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAJWRXFIVOHTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515208 | |
Record name | 3-Amino-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7505-01-3 | |
Record name | NSC404855 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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